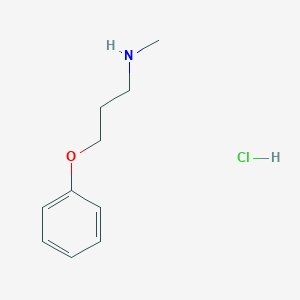
S-Ethyl (3-hydroxypropyl)propylthiocarbamate
Übersicht
Beschreibung
“S-Ethyl (3-hydroxypropyl)propylthiocarbamate” is a chemical compound with the molecular formula C9H19NO2S . It is also known by its CAS number 65109-70-8 .
Molecular Structure Analysis
The molecular structure of “S-Ethyl (3-hydroxypropyl)propylthiocarbamate” is represented by the formula C9H19NO2S . It has an average mass of 205.318 Da and a mono-isotopic mass of 205.113647 Da .Wissenschaftliche Forschungsanwendungen
Organotin Dithiocarbamates as Precursors for Tin Sulfide Thin Films
A study on organotin complexes of dithiocarbamates explored their use as precursors for the deposition of tin sulfide thin films, which are significant for semiconductor applications. The research highlighted the potential of these complexes for creating materials with desirable electronic properties through aerosol-assisted chemical vapor deposition (AACVD) (Ramasamy et al., 2013).
Dithiocarbamate Extraction for Trace Elements Determination
Another study focused on preconcentration by dithiocarbamate extraction for the determination of trace elements in natural waters, employing inductively-coupled plasma atomic emission spectrometry. This demonstrates the role of dithiocarbamates in environmental monitoring and analysis (Sugiyama et al., 1986).
Inhibition by Thiocarbamate Herbicides
Research into the herbicide S-ethyl N,N-dipropylthiocarbamate (EPTC) and its metabolites revealed their capacity to inhibit aldehyde dehydrogenase in mice, suggesting a biochemical pathway through which thiocarbamates might affect biological systems (Quistad et al., 1994).
Bioconjugation Reactions for Peptide Substrates
A systematic investigation into EDC/sNHS-mediated bioconjugation reactions on carboxylated peptides and small proteins identified potential side reactions, underscoring the chemical complexity and reactivity of thiocarbamate-related bioconjugations (Totaro et al., 2016).
Tribological Behaviors of Dithiocarbamate-Triazine Derivatives
The study of hydroxyl-containing dithiocarbamate-triazine derivatives as additives in rapeseed oil for tribological applications illustrates the multifunctional use of thiocarbamates in enhancing the performance of lubricants (Zeng et al., 2007).
Eigenschaften
IUPAC Name |
S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-3-6-10(7-5-8-11)9(12)13-4-2/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBUMQLICBZJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCO)C(=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897357 | |
| Record name | S-Ethyl (3-hydroxypropyl)propylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ethyl (3-hydroxypropyl)propylthiocarbamate | |
CAS RN |
65109-70-8 | |
| Record name | S-Ethyl (3-hydroxypropyl)propylthiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065109708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Ethyl (3-hydroxypropyl)propylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ETHYL (3-HYDROXYPROPYL)PROPYLTHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FR5U26MGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)






![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)

